molecular formula C19H28BNO6 B1429181 Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1070979-39-3

Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1429181
CAS No.: 1070979-39-3
M. Wt: 377.2 g/mol
InChI Key: PNRADUSPUQGVEG-UHFFFAOYSA-N
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Description

Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound with the molecular formula C19H28BNO6. It is commonly used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is characterized by the presence of a boronic ester group, which is crucial for its reactivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its role as a boronic ester in the Suzuki-Miyaura coupling reaction. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex molecular structures with high precision.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its combination of a boronic ester group and a protected amino group. This allows for selective reactions and the formation of complex structures that are not easily achievable with other compounds .

Biological Activity

Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1070979-39-3) is an organic compound notable for its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and organic synthesis.

  • Molecular Formula : C19H28BNO6
  • Molar Mass : 377.24 g/mol
  • Structural Features :
    • Contains a benzoate moiety.
    • The Boc group serves as a protective group for amino acids.
    • The dioxaborolane structure is significant for various chemical reactions.

The biological activity of this compound is largely attributed to its ability to act as a building block in organic synthesis and its potential role in medicinal chemistry. The presence of the boronate ester group allows for participation in various reactions including:

  • Suzuki Coupling Reactions : This compound can be utilized in cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing complex organic molecules.
  • Bioconjugation : The reactive boron atom can facilitate bioconjugation processes, enhancing the delivery of therapeutic agents.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity : Boron-containing compounds have been shown to exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Some derivatives have demonstrated efficacy against various pathogens, suggesting potential use as antimicrobial agents.

Case Studies and Research Findings

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted that boron-containing compounds could selectively target cancer cells while sparing normal cells. The mechanism involved the disruption of cellular signaling pathways crucial for cancer cell survival .
  • Synthesis and Reactivity : Research on the synthesis of similar compounds demonstrated that the introduction of the dioxaborolane moiety significantly enhances reactivity in palladium-catalyzed cross-coupling reactions, making it a valuable intermediate in drug development .
  • Biological Evaluation : In vitro studies have shown that derivatives of this compound exhibit promising results against various cancer cell lines, indicating its potential as a lead compound for further development .

Data Tables

PropertyValue
Molecular FormulaC19H28BNO6
Molar Mass377.24 g/mol
CAS Number1070979-39-3
Synthetic RouteBorylation followed by coupling
Biological ActivityObservations
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against certain pathogens

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BNO6/c1-17(2,3)25-16(23)21-14-10-9-12(11-13(14)15(22)24-8)20-26-18(4,5)19(6,7)27-20/h9-11H,1-8H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRADUSPUQGVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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